Stereochemical Configuration and Dopamine Receptor Antagonist vs Agonist Activity
The (-)-enantiomer (CAS 99833-90-6, 4aR,10bR configuration) is characterized as a dopamine antagonist, while the structurally analogous (+)-PHNO (4aR,10bR-9-hydroxy-4-propyl-naphthoxazine) is a potent dopamine D2 agonist . This functional divergence arises from the combination of C9 substitution (methoxy vs hydroxy) and N4 substitution (H vs propyl) on the identical naphthoxazine core. In the γ-butyrolactone model of dopamine autoreceptor activation, the 9-hydroxy-4-propyl analog N-0500 ((+)-PHNO) displayed 10-fold greater potency than apomorphine, demonstrating robust agonist activity, whereas the non-hydroxylated, non-propylated scaffold lacks such agonist efficacy and instead exhibits antagonist properties [1].
| Evidence Dimension | Functional activity at dopamine receptors (antagonist vs agonist) |
|---|---|
| Target Compound Data | Dopamine antagonist (functional class determined by scaffold substitution pattern; no direct binding Ki reported in open literature) |
| Comparator Or Baseline | (+)-PHNO (N-0500): dopamine D2 agonist; 10× more potent than apomorphine in γ-butyrolactone autoreceptor assay [1] |
| Quantified Difference | Qualitative functional inversion: antagonist vs agonist. N-0500 ED50 in γ-butyrolactone model: ~0.05 mg/kg i.p. vs apomorphine ~0.5 mg/kg i.p. |
| Conditions | γ-Butyrolactone-induced dopamine accumulation reversal in rat striatum (autoreceptor activation assay) [1] |
Why This Matters
Procurement of the incorrect enantiomer or a structurally similar agonist would invert the intended pharmacological effect, invalidating antagonist-based experimental designs.
- [1] Hazelhoff, B., De Vries, J.B., Dijkstra, D., Mulder, T.B.A., Timmermans, P.B.M.W.M., Wynberg, H., and Horn, A.S. Neuropharmacological profile of a new series of dopamine agonists: N-n-propyl-hexahydronaphthoxazines. Neuropharmacology 1986, 25(5), 515–523. View Source
